D-Mannose
Overview
Description
D-mannose is a naturally occurring monosaccharide, which is a simple sugar related to glucose. It is found in various fruits such as cranberries, apples, and peaches, as well as in certain plants and trees . This compound is known for its role in urinary tract health, where it is commonly marketed as a dietary supplement to reduce the risk of urinary tract infections . It is also synthesized in the body from glucose for the synthesis of glycoproteins .
Mechanism of Action
Target of Action
D-Mannopyranoside, also known as D-Mannose, primarily targets the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli (UPEC) . FimH plays a crucial role in the ability of UPEC to adhere to and infect urothelial cells . Another target of D-Mannopyranoside is the Mannose-binding protein C .
Mode of Action
D-Mannopyranoside interacts with its targets by blocking their function. For instance, it acts as a potent antagonist of FimH, inhibiting its ability to bind to urothelial cells . This blocking action prevents UPEC from adhering to and infecting these cells .
Biochemical Pathways
D-Mannopyranoside affects the biochemical pathways related to bacterial adhesion and infection. By blocking FimH, it disrupts the pathway that UPEC uses to adhere to and infect urothelial cells . In addition, D-Mannopyranoside is involved in the biosynthesis of mannogen, a carbohydrate reserve polymer found in Leishmania spp . It serves as a substrate for GDP-mannose–dependent β-1,2-mannosyltransferases, which are involved in mannogen synthesis .
Pharmacokinetics
Studies on similar compounds suggest that it may have good bioavailability and low toxicity
Result of Action
The primary result of D-Mannopyranoside’s action is the prevention of UPEC adhesion to and infection of urothelial cells . This can potentially reduce the incidence and severity of urinary tract infections caused by UPEC . In addition, its involvement in mannogen synthesis could have implications for the metabolism and survival of Leishmania spp .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-mannose can be produced from D-glucose through chemical synthesis. This process typically involves the use of molybdate catalysts under acidic conditions to epimerize glucose into mannose . For example, using ammonium molybdate as a catalyst, a 32.6% yield of this compound can be obtained after reacting for about 150 minutes at 98°C and pH 2.0 . Another method involves using a mixed catalyst of ammonium molybdate and calcium oxide, achieving a 44.8% yield after 80 minutes at 150°C and pH 3.0 .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fruits, herbs, and palm. The main extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis . Additionally, biological production methods using microbial enzymes like D-lyxose isomerase, this compound isomerase, cellobiose 2-epimerase, and this compound 2-epimerase have been explored for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: D-mannose undergoes various chemical reactions, including isomerization, epimerization, and oxidation.
Common Reagents and Conditions:
Isomerization and Epimerization: These reactions typically involve enzymes such as D-lyxose isomerase and this compound isomerase, which convert D-glucose or D-fructose into this compound.
Oxidation: this compound can be oxidized to produce D-mannonic acid using oxidizing agents like nitric acid.
Major Products:
D-mannonic acid: Produced through the oxidation of this compound.
D-mannitol: A sugar alcohol derived from the reduction of this compound, commonly used as a sweetener and in medical applications.
Scientific Research Applications
D-mannose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins .
Biology:
Medicine:
- Widely studied for its role in preventing and treating urinary tract infections. This compound inhibits the adhesion of Escherichia coli to the urothelium, reducing the risk of infection .
- Investigated for its potential benefits in managing diabetes mellitus and intestinal diseases .
Industry:
- Utilized in the food and beverage industry as a low-calorie sweetener.
- Employed in the cosmetic industry for its moisturizing properties .
Comparison with Similar Compounds
D-glucose: A common monosaccharide used primarily for energy production in the body.
D-fructose: Another simple sugar found in many fruits, known for its sweetness.
D-galactose: A monosaccharide that combines with glucose to form lactose, the sugar found in milk.
Uniqueness of D-Mannose:
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
Record name | D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-mannopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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